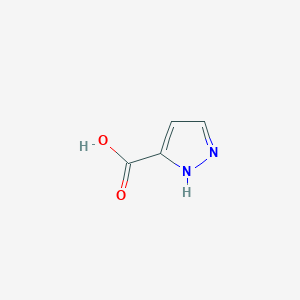

1H-Pyrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPFEFZSAMLEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871438 | |

| Record name | 1H-Pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621-91-6 | |

| Record name | 3-Pyrazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-Pyrazole-5-carboxylic acid chemical properties

An In-depth Technical Guide to 1H-Pyrazole-5-carboxylic Acid: Properties, Synthesis, and Applications

1H-Pyrazole-5-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of organic synthesis, particularly within medicinal chemistry and materials science. As a five-membered aromatic ring containing two adjacent nitrogen atoms and a carboxylic acid moiety, its unique electronic and structural features make it a versatile scaffold for the development of a wide array of functional molecules.[1][2] The pyrazole core is considered a "privileged scaffold," a framework that can provide ligands for more than one type of receptor or enzyme target, leading to its prevalence in numerous biologically active compounds.[1][3]

A key characteristic of this molecule is its tautomerism; it can exist as both 1H-pyrazole-5-carboxylic acid and 1H-pyrazole-3-carboxylic acid, with the position of the proton on the nitrogen atoms being interchangeable.[3][4] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Pyrazole-5-carboxylic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrazole-5-carboxylic acid (CAS No: 1621-91-6), a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic and derivatization protocols, and examine its reactivity. The guide emphasizes the compound's role as a versatile scaffold in the design and development of novel therapeutic agents, grounded in its wide-ranging biological activities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of the pyrazole core in their work.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an effective bioisostere for other aromatic rings like benzene or imidazole.[2] 1H-Pyrazole-5-carboxylic acid, in particular, serves as a crucial starting material for a multitude of active pharmaceutical ingredients (APIs), including those with anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][3][4] The carboxylic acid moiety provides a convenient handle for synthetic elaboration, most commonly through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).[3]

CAS Number: 1621-91-6[5]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical characteristics of 1H-Pyrazole-5-carboxylic acid is essential for its effective use in synthesis and research.

Table 1: Physicochemical Properties of 1H-Pyrazole-5-carboxylic acid

| Property | Value | Source |

| CAS Number | 1621-91-6 | PubChem[5] |

| Molecular Formula | C₄H₄N₂O₂ | PubChem[5] |

| Molecular Weight | 112.09 g/mol | PubChem[5] |

| IUPAC Name | 1H-pyrazole-5-carboxylic acid | PubChem[5] |

| SMILES | C1=C(NN=C1)C(=O)O | PubChem[5] |

| Appearance | White solid (typical) | Fisher Scientific[6] |

| Functional Groups | Carboxylic acid, Pyrazole | N/A |

Spectroscopic Data Summary: Comprehensive spectral data for 1H-Pyrazole-5-carboxylic acid has been characterized and is publicly available. This includes ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-VIS spectroscopy, which are indispensable for reaction monitoring and structural confirmation.[5][7][8] The IR spectrum prominently features a broad band between 2500-3100 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid group.[8]

Synthesis and Experimental Protocols

The most common and flexible strategy for obtaining 1H-pyrazole-5-carboxylic acid involves the initial construction of the pyrazole ring with an ester group at the C5 position, followed by a straightforward hydrolysis step.[3] This approach allows for late-stage diversification and is adaptable to various substituted pyrazole analogues.

Workflow for the Synthesis of 1H-Pyrazole-5-carboxylic acid

The general workflow begins with a foundational pyrazole synthesis, such as the Knorr synthesis, to produce a pyrazole-5-carboxylate ester, which is then hydrolyzed.

Caption: General synthetic workflow for 1H-Pyrazole-5-carboxylic acid.

Protocol 1: Hydrolysis of Pyrazole-5-Carboxylate Ester

This protocol details the saponification of a pyrazole ester to yield the target carboxylic acid.[3]

Objective: To synthesize 1H-Pyrazole-5-carboxylic acid from its corresponding ester.

Materials:

-

Pyrazole-5-carboxylate ester (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve the pyrazole ester (1.0 eq) in a suitable co-solvent mixture, such as THF and water (e.g., 3:1 ratio).

-

Saponification: Add the base (e.g., LiOH, 2.0 eq) to the solution. Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed (typically 4-12 hours).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify to a pH of 2-3 by the slow, dropwise addition of 1M HCl. The target carboxylic acid should precipitate out of the solution.

-

Isolation: Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product under vacuum to yield the pure 1H-Pyrazole-5-carboxylic acid.

Chemical Reactivity and Derivatization

The reactivity of 1H-Pyrazole-5-carboxylic acid is dominated by its carboxylic acid functional group. This group is the primary site for derivatization, most notably for the synthesis of amides, which are prevalent in pharmaceuticals.

Key Reaction: Amide Bond Formation

A robust and widely used method for forming pyrazole-5-carboxamides involves a two-step process: activation of the carboxylic acid to an acid chloride, followed by coupling with a desired amine.[3]

Caption: Key reaction pathway for pyrazole-5-carboxamide synthesis.

Protocol 2: Synthesis of a 1H-Pyrazole-5-carboxamide Derivative

This protocol describes the conversion of the carboxylic acid to a representative amide.

Objective: To synthesize a 1H-pyrazole-5-carboxamide from 1H-pyrazole-5-carboxylic acid.

Materials:

-

1H-Pyrazole-5-carboxylic acid (1.0 eq)

-

Oxalyl chloride or thionyl chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Desired amine (1.2 eq)

-

Triethylamine (Et₃N) or other non-nucleophilic base (2.0 eq)

Procedure:

-

Acid Chloride Formation: In a flame-dried, nitrogen-purged flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add a single drop of DMF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution, indicating the formation of the soluble acid chloride.

-

Remove the excess solvent and reagent in vacuo.

-

Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Workup and Purification: Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to afford the pure 1H-pyrazole-5-carboxamide.

Applications in Drug Discovery and Development

The pyrazole-carboxylic acid motif is a cornerstone in the design of modern pharmaceuticals. Its structural and electronic features contribute to favorable binding interactions with a variety of biological targets.

-

Anti-Inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, forming the basis of non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole core helps position key pharmacophoric elements correctly within the enzyme's active site.[1]

-

Anticancer Therapeutics: This scaffold is integral to numerous kinase inhibitors and other anticancer agents. The pyrazole ring can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.[1][4]

-

Agrochemicals: Beyond pharmaceuticals, pyrazole carboxylic acids are vital intermediates in the synthesis of advanced herbicides and fungicides, contributing to crop protection and food security.[4]

-

Central Nervous System (CNS) Agents: The pyrazole structure is found in various compounds targeting CNS receptors, highlighting its versatility across different therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 1H-Pyrazole-5-carboxylic acid and its derivatives.

-

GHS Hazard Classification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][9] It may also cause respiratory irritation (H335).[5][6][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[6][10] Seek medical attention if irritation persists.

Conclusion

1H-Pyrazole-5-carboxylic acid is a high-value chemical scaffold with profound importance in drug discovery and development. Its synthetic accessibility, predictable reactivity at the carboxylic acid position, and the favorable pharmacological properties of the pyrazole core ensure its continued relevance. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic and medicinal chemistry programs.

References

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv

- 1H-Pyrazole-5-carboxylicacid,3-amino-1-methyl-(9CI) | CAS 117860-54-5. Lookchem.

- 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310. PubChem, NIH.

- 1-Methyl-1H-pyrazole-5-carboxylic acid 97 | CAS 16034-46-1. Sigma-Aldrich.

- 1-Methyl-1H-pyrazole-5-carboxylic acid Safety D

- 1-Isopropyl-1H-pyrazole-5-carboxylic acid Safety D

- 3-BroMo-1-(3-chloropyridin-2-yl)

- SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. (2023). Fisher Scientific.

- 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158. PubChem, NIH.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- 1-Phenyl-1H-pyrazole-5-carboxylic acid | CAS 1133-77-3. Santa Cruz Biotechnology.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).

- 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Chem-Impex.

- 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR. ChemicalBook.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025).

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.no [fishersci.no]

- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure of 1H-Pyrazole-5-carboxylic Acid

This guide provides a comprehensive technical overview of 1H-Pyrazole-5-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core molecular structure, explore the critical concept of tautomerism, detail synthetic methodologies, and contextualize its importance as a privileged scaffold in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Five-membered heterocyclic compounds are foundational scaffolds in the design of bioactive molecules.[1] Among them, the pyrazole ring system—an aromatic heterocycle with two adjacent nitrogen atoms—is particularly prominent.[2] Its unique electronic properties and ability to participate in various non-covalent interactions, especially hydrogen bonding, make it a cornerstone of medicinal chemistry.[3] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and Rimonabant (an anti-obesity drug) underscores its therapeutic potential.[1][2]

1H-Pyrazole-5-carboxylic acid, in particular, serves as a versatile intermediate. The carboxylic acid group provides a synthetic handle for amide coupling and other functionalizations, allowing for the systematic exploration of chemical space in drug discovery programs.[4] Its derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6]

Core Molecular Structure and Physicochemical Properties

1H-Pyrazole-5-carboxylic acid is a simple, yet structurally nuanced molecule. Its formal IUPAC name is 1H-pyrazole-5-carboxylic acid.[7] The core structure consists of a five-membered pyrazole ring substituted with a carboxylic acid group at the C5 position.

Annular Tautomerism: A Critical Structural Feature

A defining characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen centers. In this case, 1H-Pyrazole-5-carboxylic acid exists in equilibrium with its tautomer, 1H-Pyrazole-3-carboxylic acid. This equilibrium is dynamic and the predominant tautomer can be influenced by the physical state (solid vs. solution), solvent polarity, and the electronic nature of other substituents on the ring.[8] Understanding this tautomeric behavior is critical, as the two forms present different hydrogen bond donor/acceptor patterns, which directly impacts molecular recognition and biological activity.[3] For instance, in the solid state, crystal packing forces and intermolecular hydrogen bonding can lock the molecule into a single, preferred tautomeric form.[8]

Caption: General synthetic workflow for 1H-Pyrazole-5-carboxylic acid and its derivatives.

Experimental Protocol: Saponification of a Pyrazole Ester

This protocol describes a standard laboratory procedure for the hydrolysis (saponification) of a pyrazole-5-carboxylate ester to the corresponding carboxylic acid. This method is widely applicable and robust. [4] Objective: To synthesize 1H-Pyrazole-5-carboxylic acid from its corresponding ester.

Materials:

-

Pyrazole-5-carboxylate ester (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 4:1 ratio). Ensure complete dissolution.

-

Base Addition: Add the base (e.g., LiOH, 2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester is completely consumed. This typically takes 4-12 hours.

-

Acidification: Once the reaction is complete, cool the mixture in an ice-water bath. Carefully acidify the solution to a pH of 2-3 by the slow, dropwise addition of 1M HCl. The product, 1H-Pyrazole-5-carboxylic acid, should precipitate out of the solution as a solid.

-

Isolation: Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts (e.g., LiCl).

-

Drying: Dry the purified product under high vacuum to yield the final 1H-Pyrazole-5-carboxylic acid. The product is often of sufficient purity for subsequent steps without further purification. [4]

Role and Application in Drug Discovery

1H-Pyrazole-5-carboxylic acid is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its value in drug design stems from several key features:

-

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N lone pair), while the carboxylic acid provides an additional strong hydrogen bond donor (O-H) and acceptor (C=O). This allows for multiple points of interaction with protein active sites. [3]* Rigid Core: The aromatic pyrazole ring provides a rigid and planar core, which reduces the entropic penalty upon binding to a target and helps to orient appended functional groups in a well-defined vector in space. [2]* Synthetic Tractability: As previously discussed, the carboxylic acid is a versatile functional group that provides a convenient attachment point for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies. [4] These properties have led to the incorporation of the pyrazole carboxylic acid moiety into a vast number of compounds targeting various diseases. [9][10]

Caption: Conceptual role of the scaffold in drug design, showing key interactions.

Conclusion

1H-Pyrazole-5-carboxylic acid is more than a simple chemical intermediate; it is a powerful tool in the arsenal of the medicinal chemist. Its molecular structure, governed by the principles of aromaticity and annular tautomerism, provides a unique combination of rigidity and interaction potential. Coupled with well-established and flexible synthetic routes, this scaffold continues to be a foundation for the development of new therapeutics across a broad spectrum of diseases. A thorough understanding of its fundamental properties, as detailed in this guide, is essential for any scientist working in the field of drug discovery and development.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

- LookChem. (n.d.). Cas 117860-54-5, 1H-Pyrazole-5-carboxylicacid,3-amino-1-methyl-(9CI).

- IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

- Research Journal of Pharmacy and Technology. (n.d.). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.

- National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem.

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-5-carboxylic acid.

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.

- MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry.

- ResearchGate. (n.d.). Medicinally important pyrazole derivatives.

- Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.

- Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Molecules. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health.

- ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.

- ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR.

- Sigma-Aldrich. (n.d.). 3-Methylpyrazole-5-carboxylic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 7. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

1H-Pyrazole-5-carboxylic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazole-5-carboxylic Acid and Its Derivatives

Introduction

The 1H-pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4] A prominent example is Celecoxib (Celebrex), a selective COX-2 inhibitor widely used for treating arthritis, which features a central pyrazole core.[1] Within this chemical class, 1H-Pyrazole-5-carboxylic acid and its esters are particularly valuable intermediates. The carboxylic acid moiety serves as a versatile synthetic handle for constructing more complex molecules, such as amides, which are crucial for modulating drug-target interactions.[5][6]

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core synthetic pathways to 1H-pyrazole-5-carboxylic acid. We will delve into the mechanistic underpinnings of these reactions, explore the critical issue of regioselectivity, and provide detailed, field-proven protocols. The discussion will move from the foundational Knorr pyrazole synthesis to modern multicomponent and cycloaddition strategies, offering a comparative analysis to guide the selection of the most appropriate pathway for a given research objective.

Chapter 1: The Knorr Pyrazole Synthesis: The Foundational Pathway

The most classic and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][7] This pathway relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][7][8] To specifically target 1H-pyrazole-5-carboxylic acid, a β-ketoester is the ideal 1,3-dicarbonyl precursor, as the ester group can be readily hydrolyzed in a subsequent step.

Principle and Mechanism

The reaction is typically performed under acidic conditions, which catalyze the key steps of the mechanism.[7][9] The process begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event, which results in the formation of the stable, aromatic pyrazole ring.[7][9]

The Challenge of Regioselectivity

A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines is the potential formation of a mixture of two regioisomers.[1][10][11] For instance, the reaction of ethyl benzoylacetate with methylhydrazine can yield both the 1-methyl-5-phenyl and the 1-methyl-3-phenyl pyrazole carboxylates. The outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. This choice is influenced by:

-

Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first.

-

Steric Hindrance: Bulky substituents can hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.

-

Hydrazine Substitution: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can differ, influencing the initial condensation and subsequent cyclization.

Controlling regioselectivity is a significant challenge and often requires careful selection of substrates and reaction conditions.[11]

Experimental Protocols

The synthesis is typically a two-stage process: formation of the pyrazole ester, followed by hydrolysis.[6]

Protocol 1: Synthesis of Ethyl 1,5-Disubstituted-1H-pyrazole-3-carboxylate

| Step | Procedure | Causality & Rationale |

| 1 | In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid. | Acetic acid can act as both a solvent and a catalyst for the condensation. Ethanol is a common, less acidic alternative. |

| 2 | Add the desired hydrazine hydrochloride (1.1 eq) to the solution. | A slight excess of the hydrazine ensures complete consumption of the limiting β-ketoester. The hydrochloride salt is often used for its stability. |

| 3 | Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). | Heating provides the activation energy needed for both the initial condensation and the final dehydration step to form the aromatic ring. |

| 4 | Once the starting material is consumed (typically 2-8 hours), cool the mixture to room temperature. | |

| 5 | Pour the reaction mixture into ice-cold water. The product will often precipitate as a solid. | The pyrazole ester product is typically much less soluble in water than the reactants or byproducts, allowing for easy initial purification by precipitation. |

| 6 | Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography. | Washing removes residual acid and inorganic salts. Recrystallization is an effective method for purifying solid crystalline products. |

Protocol 2: Saponification to 1H-Pyrazole-5-carboxylic Acid

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.[5][6]

| Step | Procedure | Causality & Rationale |

| 1 | Dissolve the pyrazole-carboxylate ester (1.0 eq) from Protocol 1 in a co-solvent mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio). | THF helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the base. |

| 2 | Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C). | This is a standard saponification reaction. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. An excess of base drives the reaction to completion. |

| 3 | Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours). | |

| 4 | Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. | Acidification protonates the carboxylate salt formed in step 2, causing the neutral carboxylic acid to precipitate out of the aqueous solution. |

| 5 | Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. | |

| 6 | Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum. | Washing with cold water removes the inorganic salts (e.g., LiCl or NaCl) formed during neutralization. |

Chapter 2: Syntheses from Unsaturated Precursors

Alternative pathways to the pyrazole core utilize α,β-unsaturated compounds as the three-carbon backbone. These methods are particularly useful for accessing different substitution patterns.

From α,β-Unsaturated Carbonyls (Chalcones)

The reaction of α,β-unsaturated ketones (including chalcones) or aldehydes with hydrazine is a well-established route.[1] The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and condensation to form a pyrazoline intermediate. This non-aromatic intermediate must then be oxidized to the stable pyrazole.[12] Common oxidizing agents include iodine, air, or even the reaction conditions themselves under elevated temperatures.

From Acetylenic Ketones

Acetylenic ketones also serve as effective three-carbon synthons for pyrazole synthesis.[13] They react with hydrazine derivatives to form pyrazoles directly, without the need for a separate oxidation step. However, similar to the Knorr synthesis, the use of unsymmetrical acetylenic ketones and substituted hydrazines often leads to mixtures of regioisomers, which can complicate purification.[14][13]

Chapter 3: [3+2] Cycloaddition Reactions

A more modern and often highly regioselective approach to pyrazole synthesis is the 1,3-dipolar cycloaddition. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

Principle and Application

For the synthesis of 1H-pyrazole-5-carboxylic acid esters, a common strategy is the reaction of an alkyne (the dipolarophile) with a diazo compound, such as ethyl diazoacetate (the 1,3-dipole).[14] This method constructs the heterocyclic ring in a single, often highly regioselective, step. The reaction can be promoted thermally, photochemically, or through catalysis. The use of ethyl diazoacetate is particularly advantageous as it directly installs the desired ester functionality at the 5-position of the pyrazole ring.

Chapter 4: Other Notable Synthetic Pathways

Oxidation of 5-Alkylpyrazoles

If a suitably substituted 5-alkylpyrazole is available, the carboxylic acid can be generated through oxidation. For example, a 5-methylpyrazole can be oxidized to the corresponding 5-carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[15] This method is contingent on the availability of the starting alkylpyrazole and the tolerance of other functional groups on the ring to the harsh oxidative conditions.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, represent a highly efficient strategy for generating molecular complexity. Several MCRs have been developed for pyrazole synthesis. For instance, a one-pot synthesis can be achieved by reacting alkynes, acid chlorides, and hydrazines, often under transition metal catalysis, to yield highly substituted pyrazoles. These methods are prized for their operational simplicity and atom economy.

Chapter 5: Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on the desired substitution pattern, availability of starting materials, and the required scale of the synthesis.

| Synthesis Pathway | Key Precursors | Advantages | Disadvantages / Challenges |

| Knorr Synthesis | β-Ketoesters, Hydrazines | Well-established, versatile, readily available starting materials.[1][7] | Regioselectivity issues with unsymmetrical precursors.[1][10] Can require acidic conditions. |

| From Chalcones | α,β-Unsaturated Ketones, Hydrazines | Access to different substitution patterns.[12] | Requires a separate oxidation step; pyrazoline intermediate may be unstable. |

| From Acetylenic Ketones | Acetylenic Ketones, Hydrazines | Direct formation of the aromatic pyrazole.[13] | Regioselectivity can be difficult to control.[13] |

| [3+2] Cycloaddition | Alkynes, Diazo-compounds (e.g., ethyl diazoacetate) | Often provides high regioselectivity, can be performed under mild conditions. | Diazo compounds can be hazardous and require careful handling. |

| Oxidation | 5-Alkylpyrazoles | Useful if the starting pyrazole is readily available. | Requires harsh oxidizing conditions that may not be compatible with other functional groups.[15] |

| Multicomponent Reactions | Alkynes, Acid Chlorides, Hydrazines, etc. | High efficiency, operational simplicity, rapid generation of libraries. | Reaction discovery and optimization can be complex. |

Conclusion

The synthesis of 1H-pyrazole-5-carboxylic acid is a mature field offering a diverse toolkit for the modern chemist. The classical Knorr synthesis remains a reliable and versatile workhorse, particularly when regioselectivity is not a concern or can be controlled. For more specific substitution patterns and improved regiocontrol, methods based on unsaturated precursors and [3+2] cycloadditions provide powerful alternatives. Furthermore, the continued development of elegant multicomponent reactions promises to deliver even more efficient and streamlined access to these vital heterocyclic building blocks. A thorough understanding of the mechanisms, advantages, and limitations of each pathway is essential for researchers to make informed decisions and successfully design synthetic routes that meet the complex demands of drug discovery and development.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available at: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). SlideShare. Available at: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Open University of Cyprus Institutional Repository. Available at: [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. MDPI. Available at: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer. Available at: [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5. ResearchGate. Available at: [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemical Medicine. Available at: [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (NIH). Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Open University of Cyprus Institutional Repository. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of chalcone 5 and pyrazole derivatives 6–9. ResearchGate. Available at: [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. National Institutes of Health (NIH). Available at: [Link]

-

An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Bentham Science. Available at: [Link]

-

Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. Available at: [Link]

-

Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. name-reaction.com [name-reaction.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. benthamscience.com [benthamscience.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of 1H-Pyrazole-5-carboxylic Acid Derivatives

Abstract

The 1H-pyrazole-5-carboxylic acid scaffold is a cornerstone in medicinal chemistry and agrochemistry, underpinning the development of a multitude of biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of 1H-pyrazole-5-carboxylic acid derivatives. It delves into the core synthetic methodologies, explores the vast landscape of their biological activities, and elucidates the critical structure-activity relationships that govern their therapeutic potential. This document is structured to serve as a practical and insightful resource, bridging fundamental chemistry with applied pharmacology to accelerate the discovery of novel and effective agents.

Introduction: The Significance of the Pyrazole Core

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4] Their unique structural and electronic properties have made them a "privileged scaffold" in drug discovery. The presence of the pyrazole nucleus in a variety of clinically successful drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlights its pharmacological importance.[1] The 1H-pyrazole-5-carboxylic acid moiety, in particular, offers a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The carboxylic acid group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets, or serve as a synthetic precursor for a wide range of derivatives, including esters and amides.[5][6]

Synthetic Strategies for 1H-Pyrazole-5-carboxylic Acid Derivatives

The synthesis of the 1H-pyrazole-5-carboxylic acid core and its derivatives can be broadly categorized into two main strategies: construction of the pyrazole ring with the carboxylic acid functionality pre-installed, and post-modification of a pre-formed pyrazole ring.

Strategy A: Pyrazole Ring Construction Followed by Amidation/Esterification

This is a widely adopted and flexible approach that involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or ester group at the C5 position.[5] This precursor can then be readily diversified in the final steps of the synthesis.

A foundational method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of 1H-pyrazole-5-carboxylic acid esters, a common starting material is a 1,3-dicarbonyl compound where one of the carbonyl groups is part of an ester.

Experimental Protocol: Synthesis of Ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate

Materials:

-

Substituted hydrazine (1.0 eq)

-

Ethyl 2,4-dioxoalkanoate (1.0 eq)

-

Ethanol or acetic acid (solvent)

Procedure:

-

Dissolve the substituted hydrazine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the ethyl 2,4-dioxoalkanoate dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate.

Another powerful method for constructing the pyrazole ring is through the 1,3-dipolar cycloaddition of a diazo compound with an activated alkyne, such as an α,β-acetylenic ester. This approach often provides high regioselectivity.[7]

Experimental Protocol: Synthesis of Pyrazole-5-carboxylates via 1,3-Dipolar Cycloaddition

Materials:

-

Ethyl diazoacetate (1.0 eq)

-

α-methylene carbonyl compound (1.1 eq)

-

Suitable solvent (e.g., toluene, xylene)

Procedure:

-

In a round-bottom flask, dissolve the α-methylene carbonyl compound in the chosen solvent.

-

Heat the solution to the desired temperature (this can vary depending on the reactants).

-

Slowly add the ethyl diazoacetate to the reaction mixture.

-

Stir the reaction at the same temperature until the starting materials are consumed, as monitored by TLC.

-

Cool the reaction mixture and remove the solvent in vacuo.

-

Purify the resulting regioisomeric mixture of pyrazole-5-carboxylates by column chromatography.

Strategy B: Precursor Amidation followed by Pyrazole Ring Formation

In this alternative strategy, the carboxamide functionality is introduced into an acyclic precursor before the cyclization reaction to form the pyrazole ring. This can be advantageous when the desired amine is sensitive to the conditions required for late-stage amidation.[5]

Workflow for Pyrazole Synthesis Strategies

Caption: Comparative workflows for the synthesis of 1H-pyrazole-5-carboxylic acid derivatives.

Biological Activities and Therapeutic Applications

1H-Pyrazole-5-carboxylic acid derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.[2][3][8]

| Biological Activity | Therapeutic Area | Key Findings and Examples |

| Anticancer | Oncology | Several derivatives have shown potent cytotoxic activity against various cancer cell lines, including leukemia, melanoma, and colon cancer.[9][10] Some compounds act as inhibitors of crucial kinases involved in cancer progression. |

| Anti-inflammatory | Inflammation & Pain | The pyrazole scaffold is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[10] Derivatives of 1H-pyrazole-5-carboxylic acid have been reported to exhibit significant anti-inflammatory and analgesic properties.[4][9] |

| Antimicrobial | Infectious Diseases | These compounds have demonstrated activity against a range of bacterial and fungal pathogens.[2][11][12] Some derivatives show promise in combating drug-resistant strains.[4] |

| Insecticidal/Fungicidal | Agrochemicals | A number of 1H-pyrazole-5-carboxamide derivatives have been developed as potent insecticides and fungicides for crop protection.[11][13] |

| Antidiabetic | Metabolic Diseases | Certain derivatives have displayed significant anti-hyperglycemic activity in preclinical models.[7] |

| Antiviral | Infectious Diseases | The pyrazole nucleus is present in compounds with antiviral properties, including activity against HIV.[2] |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is paramount for the rational design of more potent and selective 1H-pyrazole-5-carboxylic acid derivatives.

Key Structural Modifications and Their Impact

-

Substitution at N-1: The nature of the substituent on the N-1 position of the pyrazole ring significantly influences biological activity. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be crucial for potent activity.[14]

-

Substitution at C-3: Modifications at the C-3 position can impact selectivity and potency. For example, in a series of meprin inhibitors, the introduction of different residues at this position led to variations in inhibitory activity.[15]

-

Substitution at the 5-position (amide/ester moiety): The group attached to the carboxylic acid at the 5-position is a key determinant of activity. For cannabinoid receptor antagonists, a piperidinyl carboxamide was found to be optimal.[14] The nature of the amine in carboxamide derivatives can dramatically alter the compound's interaction with the target protein.

-

Substitution on Phenyl Rings: When aryl groups are present as substituents, their substitution pattern plays a vital role. For example, a para-substituted phenyl ring at the 5-position was identified as a requirement for potent cannabinoid CB1 receptor antagonism.[14]

SAR Visualization

Caption: Key structural modification points on the 1H-pyrazole-5-carboxylic acid scaffold and their influence on biological activity. (Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the core structure for rendering.)

Future Perspectives

The discovery of 1H-pyrazole-5-carboxylic acid derivatives continues to be a vibrant area of research. Future efforts will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective synthetic routes will be crucial for accessing novel chemical space.

-

Target-Based Drug Design: With an increasing understanding of the molecular targets of these derivatives, computational methods such as molecular docking and virtual screening will play a more significant role in their rational design.

-

Exploration of New Therapeutic Areas: The broad biological activity profile of this scaffold suggests that its potential in other disease areas, such as neurodegenerative and cardiovascular diseases, warrants further investigation.

-

Development of Covalent Inhibitors: The strategic placement of reactive groups on the pyrazole core could lead to the development of highly potent and selective covalent inhibitors for specific therapeutic targets.

Conclusion

The 1H-pyrazole-5-carboxylic acid scaffold is a remarkably versatile platform for the discovery of new therapeutic agents and agrochemicals. A thorough understanding of the synthetic strategies, a broad appreciation of the potential biological activities, and a detailed analysis of the structure-activity relationships are essential for researchers aiming to innovate in this field. This guide provides a foundational framework to support and inspire such endeavors.

References

- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv

- Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. (2025).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).

- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv

- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry.

- Structure–activity relationship summary of tested compounds. (n.d.).

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.

- Structure Activity Rel

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.).

- Recent advances in the therapeutic applications of pyrazolines. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. One moment, please... [jchr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 9. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation and quality control of 1H-Pyrazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, this guide presents the theoretical underpinnings, detailed experimental protocols, data interpretation, and field-proven insights to ensure accurate and reliable characterization of this important molecule.

Introduction: The Significance of 1H-Pyrazole-5-carboxylic Acid

1H-Pyrazole-5-carboxylic acid (C₄H₄N₂O₂) is a bifunctional molecule featuring a five-membered aromatic pyrazole ring and a carboxylic acid moiety. This unique combination of a hydrogen bond donor/acceptor system and a carboxylic acid handle makes it a versatile scaffold in the synthesis of pharmaceuticals and functional materials. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Given its role as a critical starting material, the unambiguous confirmation of its structure and purity is paramount. Spectroscopic methods provide the necessary tools for this characterization, offering a detailed fingerprint of the molecule's atomic and functional group composition. This guide serves as a practical resource for researchers and scientists engaged in the synthesis, analysis, and application of this compound.

Molecular Structure and Spectroscopic Overview

The structural features of 1H-Pyrazole-5-carboxylic acid are directly correlated with its spectroscopic output. The key components to consider are:

-

The Pyrazole Ring: An aromatic heterocycle with two adjacent nitrogen atoms (N1 and N2) and two vinyl protons (H3 and H4).

-

The Carboxylic Acid Group: Comprising a carbonyl (C=O) and a hydroxyl (O-H) group attached to the C5 position of the pyrazole ring.

-

Exchangeable Protons: The protons on the N1-H of the pyrazole and the O-H of the carboxylic acid are acidic and can undergo chemical exchange, a phenomenon readily observed in NMR spectroscopy.

The following diagram illustrates the structure with atomic numbering used for spectral assignments.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of 1H-Pyrazole-5-carboxylic acid is a clear and systematic process when the appropriate techniques and experimental conditions are employed. ¹H and ¹³C NMR provide definitive information on the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the characteristic carboxylic acid dimer, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation. By integrating the data from these orthogonal techniques, researchers can confidently confirm the structure and purity of 1H-Pyrazole-5-carboxylic acid, ensuring the integrity of their subsequent research and development efforts.

References

-

PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 9, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 9, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 9, 2026, from [Link]

An In-depth Technical Guide to the Solubility of 1H-Pyrazole-5-carboxylic Acid in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Research and Development

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of successful drug discovery, process chemistry, and material science. The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate, such as 1H-Pyrazole-5-carboxylic acid, in various organic solvents dictates its reaction kinetics, purification strategies, and the feasibility of different formulation approaches. This guide provides a comprehensive technical overview of the solubility of 1H-Pyrazole-5-carboxylic acid, offering both theoretical insights and practical methodologies for its determination and application. Pyrazole and its derivatives are of significant interest in medicinal chemistry and agrochemicals due to their wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[1][2][3][4][5]

Physicochemical Properties of 1H-Pyrazole-5-carboxylic Acid

A foundational understanding of the physicochemical properties of 1H-Pyrazole-5-carboxylic acid is essential to comprehend its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂ | [6] |

| Molecular Weight | 112.09 g/mol | [6] |

| IUPAC Name | 1H-pyrazole-5-carboxylic acid | [6] |

| CAS Number | 1621-91-6 | [6] |

| Structure |  | [6] |

| pKa | Data not readily available | |

| Melting Point | 204-213 °C (for the isomeric 1H-Pyrazole-3-carboxylic acid) |

The presence of both a carboxylic acid group and a pyrazole ring endows this molecule with a unique combination of hydrogen bond donating and accepting capabilities, as well as polar and aromatic characteristics, all of which influence its solubility.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of 1H-Pyrazole-5-carboxylic acid in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

The Role of Hydrogen Bonding

The carboxylic acid moiety (-COOH) is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The pyrazole ring itself contains a pyrrole-type nitrogen (N-H) that can act as a hydrogen bond donor and a pyridine-type nitrogen that is a hydrogen bond acceptor. This extensive hydrogen bonding capability is a primary determinant of its solubility.[7]

-

In Protic Solvents (e.g., Alcohols): Solvents like methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with 1H-Pyrazole-5-carboxylic acid, generally leading to higher solubility.

-

In Aprotic Polar Solvents (e.g., Ketones, Esters): Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) can act as hydrogen bond acceptors. They can interact favorably with the acidic protons of the carboxylic acid and the pyrazole N-H, promoting solubility.

-

In Aprotic Nonpolar Solvents (e.g., Hydrocarbons): Solvents like hexane and toluene lack significant hydrogen bonding capabilities. The energy required to break the strong solute-solute hydrogen bonds in the crystal lattice of 1H-Pyrazole-5-carboxylic acid is not sufficiently compensated by the weak solute-solvent interactions, resulting in poor solubility.

The Influence of Polarity and Aromaticity

The pyrazole ring is an aromatic heterocycle, contributing to its overall polarity. The polarity of the solvent plays a crucial role in its ability to solvate the 1H-Pyrazole-5-carboxylic acid molecule. Polar solvents will more effectively surround and stabilize the polar regions of the solute. The aromatic nature of the pyrazole ring can also lead to π-π stacking interactions, which can influence both solute-solute and solute-solvent interactions, particularly in aromatic solvents like toluene.

Qualitative and Estimated Quantitative Solubility Profile

Table 1: Qualitative and Estimated Solubility of 1H-Pyrazole-5-carboxylic Acid in Common Organic Solvents

| Solvent Class | Solvent | Polarity Index | Expected Solubility | Rationale |

| Alcohols (Protic) | Methanol, Ethanol | High | High | Strong hydrogen bonding (donor and acceptor) and high polarity. |

| Isopropanol, Butanol | Moderate | Moderate | Decreased polarity and increased steric hindrance compared to smaller alcohols. | |

| Ketones (Aprotic Polar) | Acetone, MEK | Moderate | Moderate to High | Good hydrogen bond acceptors and moderate polarity. |

| Esters (Aprotic Polar) | Ethyl Acetate | Moderate | Moderate | Hydrogen bond acceptor with moderate polarity. |

| Ethers (Aprotic, less polar) | THF, Dioxane | Moderate | Low to Moderate | Weaker hydrogen bond acceptors compared to ketones and esters. |

| Halogenated (Aprotic) | Dichloromethane | Low | Low | Primarily dipole-dipole interactions, less effective at disrupting hydrogen bonds. |

| Aromatic Hydrocarbons (Aprotic Nonpolar) | Toluene | Low | Very Low | Weak van der Waals forces, unable to overcome strong solute-solute interactions. |

| Aliphatic Hydrocarbons (Aprotic Nonpolar) | Hexane | Very Low | Insoluble | Dominated by weak London dispersion forces. |

Disclaimer: The expected solubility is an estimation based on chemical principles and data from analogues. Experimental verification is required for precise quantitative values.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This protocol is designed to be a self-validating system, ensuring equilibrium is reached and the measurement is accurate.

The Shake-Flask Method: Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 1H-Pyrazole-5-carboxylic acid in a selected organic solvent at a specified temperature.

Materials:

-

1H-Pyrazole-5-carboxylic acid (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1H-Pyrazole-5-carboxylic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

-

Sample Preparation and Analysis:

-

Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 1H-Pyrazole-5-carboxylic acid.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 1H-Pyrazole-5-carboxylic acid of known concentrations.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Factors Influencing Solubility: Temperature and Co-solvents

Temperature Dependence

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, according to Le Chatelier's principle, the solubility of 1H-Pyrazole-5-carboxylic acid in organic solvents is expected to increase with increasing temperature. This is a critical factor in processes like recrystallization for purification, where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Co-solvent Effects

In drug formulation and chemical synthesis, co-solvents are often employed to enhance the solubility of poorly soluble compounds. A co-solvent system can be tailored to have an optimal polarity and hydrogen bonding capacity to solvate the target molecule. For 1H-Pyrazole-5-carboxylic acid, which has poor solubility in nonpolar solvents, the addition of a polar co-solvent like ethanol to a less polar solvent like toluene can significantly increase its solubility. The choice of co-solvent and its proportion should be optimized for each specific application.

Practical Applications in Drug Development and Synthesis

The solubility of 1H-Pyrazole-5-carboxylic acid is a pivotal parameter in its application in research and industry.

-

Chemical Synthesis: As a building block for more complex molecules, its solubility in reaction solvents is crucial for achieving homogeneous reaction conditions and influencing reaction rates and yields.[1][9]

-

Purification: Recrystallization, a common method for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

-

Drug Formulation: For a compound to be developed as an oral drug, it must have adequate aqueous solubility for dissolution in the gastrointestinal tract and subsequent absorption. While 1H-pyrazole-5-carboxylic acid itself may have limited aqueous solubility, understanding its solubility in organic solvents is key to developing enabling formulations such as amorphous solid dispersions or lipid-based formulations. The pyrazole ring is often considered a bioisostere for other aromatic rings to improve physicochemical properties like solubility.[4]

-

Analytical Method Development: The choice of solvent for dissolving 1H-Pyrazole-5-carboxylic acid for analytical techniques like HPLC and NMR is dictated by its solubility.

Safety, Handling, and Disposal

As a laboratory chemical, 1H-Pyrazole-5-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[6] Operations should be conducted in a well-ventilated fume hood.

The organic solvents used for solubility studies each have their own specific hazards (e.g., flammability, toxicity). Refer to the Safety Data Sheet (SDS) for each solvent before use. All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

1H-Pyrazole-5-carboxylic acid is a molecule of significant interest with a solubility profile that is highly dependent on the hydrogen bonding capacity and polarity of the solvent. While quantitative data in organic solvents is not extensively documented, this guide provides a robust theoretical framework and a validated experimental protocol for its determination. For researchers and developers, a thorough understanding and experimental characterization of its solubility are indispensable for unlocking its full potential in the synthesis of novel therapeutics and other advanced materials. Future work should focus on the systematic measurement and publication of the solubility of this important building block in a comprehensive range of pharmaceutically and synthetically relevant solvents.

References

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4966.

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. Retrieved from [Link]

- Li, Q., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 319.

-

LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

- Claramunt, R. M., et al. (2009). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 9(10), 4449-4461.

- Akbas, E., et al. (2018).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Retrieved January 9, 2026 from [Link].

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved January 9, 2026 from [Link].

- Sert, Y., et al. (2017). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1149, 733-744.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643158, 1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved January 9, 2026 from [Link].

- Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209.

-

ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80814, 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Retrieved January 9, 2026 from [Link].

- Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 23(1), 139-142.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1297537-45-1: 3-Acetyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]

- 8. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 9. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

Crystal structure of 1H-Pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Structural Chemistry of Pyrazole Carboxylic Acids: A Focus on the 1H-Pyrazole-5-carboxylic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract